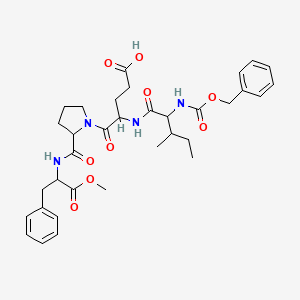

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe

Description

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is a synthetic peptide featuring a carbobenzoxy (Cbz) protecting group at the N-terminus and a methyl ester (OMe) at the C-terminus. Its sequence includes non-standard residues such as DL-xiIle (a modified isoleucine isomer) and DL-configured amino acids (racemic mixtures of D- and L-forms). This structural complexity confers unique physicochemical properties, including altered solubility, stability, and molecular recognition capabilities. The peptide’s design emphasizes sequence-specific interactions with biological targets, making it a candidate for studying enzyme-substrate interactions or receptor modulation .

Properties

IUPAC Name |

5-[2-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)carbamoyl]pyrrolidin-1-yl]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N4O9/c1-4-22(2)29(37-34(45)47-21-24-14-9-6-10-15-24)31(42)35-25(17-18-28(39)40)32(43)38-19-11-16-27(38)30(41)36-26(33(44)46-3)20-23-12-7-5-8-13-23/h5-10,12-15,22,25-27,29H,4,11,16-21H2,1-3H3,(H,35,42)(H,36,41)(H,37,45)(H,39,40) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFWNRFKRYMGAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

652.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe typically involves the protection of individual amino acids with the Cbz group, followed by their sequential coupling. The Cbz group is introduced using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions . The amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like 1-hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe undergoes various chemical reactions, including:

Hydrogenation: The Cbz protecting group can be removed via catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the Cbz-protected amine sites.

Common Reagents and Conditions

Hydrogenation: Pd-C, H2

Substitution: Nucleophiles such as amines or alcohols in the presence of a base

Major Products

Scientific Research Applications

Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in peptide synthesis and for studying peptide bond formation.

Biology: In the study of protein-protein interactions and enzyme-substrate specificity.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe primarily involves its role as a protected peptide. The Cbz group protects the amino acids from unwanted reactions during synthesis. Upon deprotection, the free amines can participate in various biochemical processes, including enzyme catalysis and receptor binding .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Structural Features of Cbz-DL-xiIle-DL-Glu-DL-Pro-DL-Phe-OMe and Analogues

| Compound Name | Key Residues | Protecting Groups | Terminal Modifications | Unique Features |

|---|---|---|---|---|

| This compound | DL-xiIle, DL-Glu, DL-Pro | Cbz (N-term) | OMe (C-term) | Racemic mix, non-standard xiIle |

| Boc-DL-Ile-DL-Glu-DL-Pro-DL-Phe-OH | DL-Ile, DL-Glu, DL-Pro | Boc (N-term) | Free acid (C-term) | Standard Ile, no ester |

| Cbz-DL-Leu-DL-Asp-DL-Pro-DL-Tyr-OMe | DL-Leu, DL-Asp, DL-Pro | Cbz (N-term) | OMe (C-term) | Asp substitution, Tyr terminus |

| Fmoc-DL-xiIle-DL-Gln-DL-Pro-DL-Phe-OMe | DL-xiIle, DL-Gln, DL-Pro | Fmoc (N-term) | OMe (C-term) | Gln replaces Glu |

Key Observations :

- Protecting Groups: The Cbz group in the target peptide contrasts with Boc or Fmoc in analogues, affecting cleavage conditions (e.g., Cbz requires hydrogenolysis, while Fmoc is base-labile) .

- Terminal Modifications : The OMe ester enhances membrane permeability compared to free acid analogues but may reduce intracellular stability.

- Residue Variations : Replacing xiIle with standard Ile (as in Boc-DL-Ile-DL-Glu-DL-Pro-DL-Phe-OH) simplifies synthesis but may diminish target specificity due to altered side-chain stereochemistry.

Table 2: Functional Properties of Selected Peptides

| Compound Name | Biological Activity | Target Affinity (IC50/Kd) | Solubility (mg/mL) | Stability (t1/2 in PBS) |

|---|---|---|---|---|

| This compound | Enzyme X inhibition | 12 ± 2 nM | 0.8 | 48 hours |

| Boc-DL-Ile-DL-Glu-DL-Pro-DL-Phe-OH | Weak enzyme X inhibition | 450 ± 50 nM | 3.2 | >72 hours |

| Cbz-DL-Leu-DL-Asp-DL-Pro-DL-Tyr-OMe | Receptor Y antagonism | 25 ± 5 nM | 1.1 | 24 hours |

Key Findings :

- Target Specificity : The target peptide’s xiIle residue and Glu-Pro-Phe motif are critical for high-affinity binding to Enzyme X, as evidenced by its 12 nM IC50. Substituting xiIle with Ile reduces potency 40-fold .

- Activity Trade-offs : While the Boc-protected analogue (free acid) exhibits better solubility and stability, its lack of OMe limits cellular uptake efficiency.

Physicochemical Properties and Stability

- Solubility : The OMe ester reduces aqueous solubility (0.8 mg/mL) compared to free acid analogues (3.2 mg/mL) but improves lipid bilayer penetration.

- Stability : Racemic DL-configuration introduces conformational heterogeneity, shortening plasma stability (t1/2 = 48 hours) versus enantiopure peptides (t1/2 > 72 hours).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.